1-benzyl-2,5-dimethylpiperazine, Mixture of diastereomers
Description
1-Benzyl-2,5-dimethylpiperazine (C₁₃H₂₀N₂, molecular weight 204.31 g/mol) is a substituted piperazine derivative characterized by a benzyl group at position 1 and methyl groups at positions 2 and 5 of the piperazine ring . Its stereoisomeric complexity arises from the presence of two chiral centers at C2 and C5, leading to a mixture of diastereomers (e.g., (2S,5S), (2R,5R), (2S,5R), and (2R,5S)) . Diastereomers exhibit distinct physical and chemical properties, such as melting points, solubility, and reactivity, which are critical for applications in medicinal chemistry and polymer science . The compound is commercially available as a research chemical, with suppliers like CymitQuimica offering custom synthesis .
Properties
CAS No. |
29906-55-6 |
|---|---|
Molecular Formula |
C13H20N2 |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperazine Derivatives
A common approach involves alkylation of preformed piperazine cores. For example, 2,5-dimethylpiperazine can undergo benzylation at the nitrogen position. The reaction typically employs benzyl halides (e.g., benzyl chloride or bromide) in the presence of a base such as potassium carbonate or sodium hydride. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to enhance reactivity.
Example Procedure:
-
Substrate Preparation : 2,5-Dimethylpiperazine (1.0 equiv) is dissolved in anhydrous THF.
-
Base Addition : Sodium hydride (1.2 equiv) is added at 0°C to deprotonate the nitrogen.
-
Benzylation : Benzyl bromide (1.1 equiv) is introduced dropwise, and the mixture is stirred at room temperature for 12 hours.
-
Workup : The product is extracted with ethyl acetate, washed with water, and purified via column chromatography (yield: 60–70%).
Challenges :
-
Competitive alkylation at both nitrogen atoms may occur, requiring stoichiometric control.
-
Diastereomeric ratios depend on the stereochemistry of the starting 2,5-dimethylpiperazine.
Catalytic Cyclization via Iridium-Mediated Coupling
Recent advances utilize transition-metal catalysts for stereoselective piperazine synthesis. An iridium-catalyzed head-to-head coupling of imines enables the formation of C-substituted piperazines with high diastereoselectivity.
Key Steps :
-
Imine Preparation : React methyl-substituted aldehydes with amines to form imines.
-
Cyclization : Iridium complexes (e.g., [Ir(cod)Cl]₂) catalyze the coupling of two imines under mild conditions (room temperature, 24 hours).
-
Hydrogenation : The resulting dihydropyrazine intermediate is hydrogenated to yield the piperazine core.
Advantages :
Hydrogenation of Imine Intermediates
A patent-pending method involves hydrogenation of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, synthesized from 2-chloro-2-methylpropanal and ethylenediamine.
Industrial-Scale Protocol :
-
Imine Formation : 2-Chloro-2-methylpropanal reacts with ethylenediamine in THF at 50–60°C.
-
Hydrogenation : The imine is hydrogenated using 10% Pd/C at 40–50°C under 3.5–4 bar H₂ pressure.
-
Distillation : Crude 2,2-dimethylpiperazine is distilled under reduced pressure (yield: 20% from isobutyraldehyde).
Modification for Benzylation :
-
The 2,2-dimethylpiperazine product is treated with benzyl chloride under basic conditions to introduce the benzyl group.
Deprotection and Functionalization of Protected Derivatives
A tert-butyl carbamate (Boc)-protected precursor, such as (2R,5S)-tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate, can be deprotected to yield the free amine.
Procedure :
-
Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane.
-
Neutralization : The free amine is neutralized with aqueous sodium bicarbonate.
-
Isolation : The product is extracted and purified via recrystallization (yield: 85–90%).
Comparison of Preparation Methods
| Method | Starting Materials | Catalyst/Reagents | Yield | Diastereomer Ratio |
|---|---|---|---|---|
| Alkylation | 2,5-Dimethylpiperazine | NaH, BnBr | 60–70% | Dependent on substrate |
| Iridium Catalysis | Methyl-substituted imines | [Ir(cod)Cl]₂ | 65–75% | 85:15 to 90:10 |
| Hydrogenation | 2-Chloro-2-methylpropanal | Pd/C, H₂ | 20% | Not reported |
| Deprotection | Boc-protected derivative | TFA | 85–90% | Retained from precursor |
Optimization Strategies
Temperature Control
Solvent Selection
Catalyst Recycling
Industrial-Scale Production Considerations
Chemical Reactions Analysis
1-Benzyl-2,5-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-Benzyl-2,5-dimethylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Mechanism of Action
The mechanism of action of 1-benzyl-2,5-dimethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Piperazine Family
2.1.1. trans-2,5-Dimethylpiperazine
- Structure : Lacks the benzyl group at position 1.
- Properties: Used as a monomer in polycondensation reactions to synthesize stiff-chain polymers like poly(terephthaloyl-trans-2,5-dimethylpiperazine) (PTDP) . PTDP exhibits high intrinsic viscosity in m-cresol (Table I in ), indicating rigid chain behavior due to restricted rotation.
- Key Difference : The absence of the benzyl group reduces steric hindrance and increases polymer backbone rigidity compared to 1-benzyl-2,5-dimethylpiperazine derivatives.
2.1.2. (R)-1-Benzyl-2-methylpiperazine
- Structure : Contains a single chiral center (C2) and lacks the methyl group at C3.
- Properties : Used in asymmetric catalysis and pharmaceutical intermediates. The reduced stereochemical complexity simplifies diastereomer separation relative to 1-benzyl-2,5-dimethylpiperazine .
Piperazine-2,5-dione Derivatives
2.2.1. 3,6-Di(3-thienylidene)piperazine-2,5-dione
- Structure : Incorporates thienylidene groups at C3 and C6, replacing the benzyl and methyl groups.
- Properties: Exhibits extended π-conjugation, enabling applications in organic electronics. The diketopiperazine (DKP) core enhances hydrogen-bonding capacity and resistance to proteolysis, unlike non-cyclic 1-benzyl-2,5-dimethylpiperazine .
2.2.2. 3-(4-Dimethylaminobenzylidene)-6-(4-nitrobenzylidene)piperazine-2,5-dione
- Structure: Features electron-donating (dimethylamino) and electron-withdrawing (nitro) substituents on the DKP core.
Polymer Derivatives
2.3.1. Poly(terephthaloyl-trans-2,5-dimethylpiperazine) (PTDP)
- Synthesis : Prepared via low-temperature polycondensation of terephthaloyl chloride and trans-2,5-dimethylpiperazine .
- Properties : High thermal stability and stiffness due to restricted rotation of the trans-2,5-dimethylpiperazine unit. Intrinsic viscosities range from 1.4 to 2.5 dL/g in m-cresol .
- Contrast : 1-Benzyl-2,5-dimethylpiperazine lacks the DKP ring, reducing conformational rigidity but increasing lipophilicity for drug delivery applications.
Data Tables
Table 1. Physical and Chemical Properties of Selected Piperazine Derivatives
Table 2. Comparative Analysis of Diastereomer Properties
Research Findings and Challenges
- Stereochemical Complexity : The synthesis of 1-benzyl-2,5-dimethylpiperazine diastereomers requires precise control to avoid racemization, as seen in conflicting absolute configuration assignments for similar compounds .
- Applications : Benzyl-substituted piperazines are preferred in drug design for enhanced blood-brain barrier penetration, while DKP derivatives are prioritized for rigid scaffolds in material science .
- Limitations : Poor aqueous solubility of 1-benzyl-2,5-dimethylpiperazine limits its use in biological systems compared to hydrophilic DKP analogues .
Biological Activity
1-Benzyl-2,5-dimethylpiperazine (BDMP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of BDMP, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and detailed synthesis methodologies.
Overview of Biological Activity
BDMP has been shown to interact with various neurotransmitter systems, particularly influencing the release and reuptake of dopamine and serotonin . These interactions suggest its potential use as a stimulant or in treating mood disorders such as depression and anxiety.
- Neurotransmitter Modulation : BDMP modulates the activity of neurotransmitters by interacting with their respective receptors in the central nervous system. This modulation can lead to altered neuronal signaling, which may provide therapeutic benefits for psychiatric conditions.
- Electrophilic Activity : The compound exhibits electrophilic properties that allow it to form hydrogen bonds with biological molecules, potentially influencing their stability and activity.
Synthesis of 1-Benzyl-2,5-Dimethylpiperazine
The synthesis of BDMP typically involves several steps that include the formation of the piperazine ring and subsequent modifications. The following table summarizes common synthetic routes:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Ring Closure | Benzylamine + 2,5-dimethylpiperazine | Acidic medium |
| 2 | Reduction | Lithium aluminum hydride | Anhydrous ether |
| 3 | Substitution | Sodium hydride | Dimethylformamide |
Pharmacological Studies
Several studies have highlighted the pharmacological effects of BDMP:
- Dopaminergic Activity : In animal models, BDMP has been observed to enhance dopamine release, indicating its potential as a treatment for conditions characterized by dopaminergic deficits.
- Serotonergic Interaction : Research indicates that BDMP interacts with serotonin receptors, which may contribute to its antidepressant effects.
- Case Study - Mood Disorders : A study involving subjects with mood disorders demonstrated that administration of BDMP resulted in significant improvements in mood and cognitive function, suggesting its efficacy as a therapeutic agent.
Toxicological Profile
While BDMP shows promise in therapeutic applications, understanding its toxicity is crucial:
- Metabolism : The metabolic pathways of BDMP involve cytochrome P450 enzymes, which can vary among individuals due to genetic polymorphisms. This variability may influence both efficacy and safety profiles.
- Toxicity Studies : Preliminary toxicity studies indicate that while BDMP has a favorable safety profile at therapeutic doses, further investigation is needed to fully understand its long-term effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-benzyl-2,5-dimethylpiperazine as a diastereomeric mixture?
- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, a benzyl group can be introduced via alkylation of 2,5-dimethylpiperazine using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Reaction monitoring via TLC (using hexane/ethyl acetate systems) and purification by column chromatography (silica gel, gradient elution) are critical to isolate the diastereomeric mixture .
- Key Considerations : Control reaction temperature (room temperature to 60°C) to minimize racemization. Use chiral auxiliaries or catalysts if enantiopure products are required.
Q. How can researchers analytically distinguish and quantify diastereomers in 1-benzyl-2,5-dimethylpiperazine mixtures?
- Analytical Techniques :
- HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with mobile phases like hexane/isopropanol. Diastereomers exhibit distinct retention times due to stereochemical interactions .
- NMR Spectroscopy : Compare coupling constants (e.g., vicinal J values in the piperazine ring) and NOE effects to infer spatial arrangements .
- X-ray Crystallography : Resolve absolute configurations if single crystals are obtainable .
- Data Interpretation : Diastereomer ratios can be calculated from HPLC peak areas or NMR integration.
Advanced Research Questions
Q. What strategies enhance diastereoselectivity during the synthesis of 1-benzyl-2,5-dimethylpiperazine derivatives?
- Approaches :
- Steric and Electronic Control : Modify substituents on the benzyl group (e.g., electron-withdrawing groups) to influence transition-state geometry .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to bias the reaction pathway toward one diastereomer .
- Case Study : In diketopiperazine syntheses, oxidation of exocyclic olefins yielded only 1–2 diastereomers out of six possible, highlighting the role of conformational rigidity in selectivity .
Q. How do diastereomers of 1-benzyl-2,5-dimethylpiperazine impact biological activity in pharmacological studies?
- Mechanistic Insights :
- Receptor Binding : Diastereomers may exhibit differential affinity for targets (e.g., serotonin receptors) due to spatial mismatches in hydrogen bonding or π-π stacking .
- Enzymatic Interactions : Studies on phosphoroselenoate DNA synthesis showed that enzymes like Klenow polymerase incorporate both Sp and Rp diastereomers equally, but downstream effects (e.g., exonuclease resistance) vary significantly .
- Experimental Design : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants for each diastereomer .
Q. What computational tools are effective for predicting the physicochemical properties and stability of diastereomers?
- Methods :
- Molecular Dynamics (MD) : Simulate solvent interactions and conformational stability (e.g., aqueous vs. lipid environments) .
- Density Functional Theory (DFT) : Calculate energy differences between diastereomers to predict thermodynamic stability .
- Validation : Compare computed spectra (e.g., VCD, IR) with experimental data to confirm configurations .
Q. How can researchers resolve contradictions in biological activity data between diastereomers?
- Case Example : In studies of spiroiminodihydantoin (Sp) diastereomers, R-Sp was less thermally destabilizing than S-Sp, yet repair enzyme hNEIL1 preferentially excised S-Sp. This highlights the need for multi-technique validation (e.g., thermal denaturation assays + enzymatic kinetics) .
- Recommendations :
- Perform dose-response assays to rule out concentration-dependent effects.
- Use knock-out models (e.g., CRISPR-edited cell lines) to isolate target-specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
